molecular formula C18H19ClN4 B1672299 Fauc 113 CAS No. 221470-50-4

Fauc 113

カタログ番号: B1672299
CAS番号: 221470-50-4
分子量: 326.8 g/mol
InChIキー: XVPRVMIFXXOEFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a synthetically crafted small molecule of interest in early-stage pharmaceutical research and chemical biology. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its drug-like properties and presence in compounds investigated for various biological activities . The structure is further functionalized with a 4-(4-chlorophenyl)piperazine group, a common pharmacophore that often confers affinity for central nervous system (CNS) and other protein targets . While this specific derivative is currently classified as a research compound, its molecular architecture makes it a valuable chemical tool for probing biological systems. Researchers can utilize it in high-throughput screening campaigns to identify new therapeutic leads, in structure-activity relationship (SAR) studies to optimize analogous active compounds, and in mechanistic studies to elucidate pathways relevant to disease biology . The presence of the pyrazolo[1,5-a]pyridine scaffold, which is structurally similar to the imidazo[1,2-a]pyridine core found in potent anti-tubercular agents, also suggests potential utility in infectious disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

特性

CAS番号

221470-50-4

分子式

C18H19ClN4

分子量

326.8 g/mol

IUPAC名

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2

InChIキー

XVPRVMIFXXOEFR-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine
3-4ClPhPipPP
FAUC 113
FAUC-113

製品の起源

United States

準備方法

合成経路と反応条件

FAUC 113は、ピラゾロ[1,5-a]ピリジン誘導体を用いた一連の化学反応によって合成されます。 反応条件には、しばしばジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒と、パラジウム錯体などの触媒の使用が含まれます .

工業生産方法

This compoundの工業生産には、高い収率と純度を確保しながら、実験室規模の合成手順をスケールアップすることが含まれます。 これは、温度、圧力、高効率触媒の使用など、反応条件を最適化することで実現します .

科学的研究の応用

Antitumor Activity

One of the notable applications of pyrazolo[1,5-a]pyridine derivatives is their anticancer properties . Research indicates that compounds within this class can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, functional pyrazolo[1,5-a]pyrimidines have been recognized for their selective protein inhibition and anticancer activity, making them valuable scaffolds for drug development aimed at treating cancer .

Case Study: Anticancer Mechanisms

A study published in the journal Molecules detailed the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation .

Antiinflammatory Properties

Another significant application of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is its anti-inflammatory activity . Pyrazole derivatives have been shown to possess potent anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory mediators.

Case Study: Anti-inflammatory Evaluation

Research conducted by Abd El-Salam et al. demonstrated that specific pyrazolo derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The study evaluated the protective effects against carrageenan-induced edema and confirmed the efficacy of these compounds in reducing inflammation without significant toxicity .

Psychopharmacological Effects

The compound also shows promise in the field of psychopharmacology . Pyrazolo derivatives are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Case Study: Neuropharmacological Studies

In a recent investigation, certain pyrazolo derivatives were tested for their effects on anxiety-like behavior in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a potential role in treating anxiety disorders .

Synthesis and Structural Diversity

The synthetic versatility of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine allows for the development of a diverse range of derivatives with tailored biological activities. Researchers are exploring various synthetic pathways to enhance the structural diversity of these compounds.

Table 1: Synthetic Pathways and Their Applications

Synthetic MethodResulting CompoundApplication Area
Reaction with β-dicarbonylsPyrazolo derivativesAnticancer agents
Functionalization with aminesModified pyrazolesAnti-inflammatory drugs
Cyclization reactionsComplex heterocyclesPsychopharmacological agents

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are gaining attention in material science due to their photophysical properties. These compounds can serve as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Photophysical Properties

Research has highlighted the exceptional photophysical characteristics of pyrazolo derivatives, which can be exploited in developing new materials for electronic applications. Their ability to form stable crystalline structures enhances their utility in solid-state applications .

作用機序

FAUC 113は、ドーパミンD4受容体に選択的に結合し、アンタゴナイズすることによって効果を発揮します。 この相互作用は受容体の活性を阻害し、それによって脳内のドーパミンシグナル伝達経路を調節します。 This compoundの分子標的には、気分、認知、行動の調節に関与しているドーパミンD4受容体があります .

類似化合物との比較

FAUC 213 (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine)

  • Structural Difference : The pyrazolo[1,5-a]pyridine core is substituted at the 2-position instead of the 3-position in FAUC 113 .
  • Pharmacological Profile :
    • Acts as a complete D4 antagonist with high selectivity (Ki = 0.7 nM for D4 vs. >1000 nM for D2/D3) .
    • Rationally designed through efficacy tuning, emphasizing the importance of substitution position on receptor interaction .
  • Key Finding : The 2-substituted derivative (FAUC 213) exhibits stronger antagonism than this compound, highlighting positional isomerism as a critical factor in potency .

L-745,870 (3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo[2,3-b]pyridine)

  • Structural Difference : Replaces the pyrazolo[1,5-a]pyridine core with a pyrrolo[2,3-b]pyridine scaffold .
  • Pharmacological Profile :
    • Moderate D4 affinity (Ki = 3.2 nM) but lower selectivity compared to this compound .
    • CoMFA analysis revealed that the pyrrolo ring introduces steric hindrance, reducing alignment efficiency with clozapine .
  • Key Finding : The pyrazolo core in this compound allows better conformational overlap with clozapine, enhancing D4 receptor complementarity .

Clozapine

  • Structural Difference : A tricyclic antipsychotic with a dibenzodiazepine core, unlike the bicyclic pyrazolo[1,5-a]pyridine in this compound .
  • Pharmacological Profile :
    • Binds to multiple receptors (D4, 5-HT₂A, etc.) with Ki = 9 nM for D4 .
    • Used as a structural template in CoMFA studies to align this compound and analogs .
  • Key Finding : Despite structural dissimilarity, this compound mimics clozapine’s D4 binding mode through optimized piperazine positioning .

Structure-Activity Relationship (SAR) Insights

Substituent Effects on the Piperazine Moiety

  • 4-Chlorophenyl Group : Essential for D4 affinity. Removal or replacement (e.g., with methoxy) reduces potency .
  • Benzyl vs. Chlorophenyl : 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine shows Ki = 1.6 nM for D4, while 4-chlorobenzyl substitution increases Ki to 7.2 nM .

Core Modifications

  • Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine : The latter is associated with kinase inhibition (e.g., CDK inhibitors), underscoring the core’s role in target specificity .
  • Methylene Bridge : Critical for spatial orientation. Rigidification (e.g., via cyclization) disrupts receptor binding .

Comparative Pharmacological Data

Table 1: Receptor Affinity (Ki, nM) of Selected Compounds

Compound D4 D2 D3 Selectivity (D4 vs. D2/D3)
This compound 17 ± 0.5* >1000 >1000 >58-fold
FAUC 213 0.7 >1000 >1000 >1428-fold
3-(4-Benzylpiperazin-1-ylmethyl) 1.6 1920 1710 >1000-fold
L-745,870 3.2 360 220 ~100-fold
Clozapine 9 130 240 ~14-fold

*Data from in vitro binding assays .

Conformational and Computational Analysis

  • CoMFA Study : this compound’s optimal conformation was determined by aligning it with clozapine, achieving a cross-validated q² of 0.739 .
  • Electrostatic Contributions : The 4-chlorophenyl group contributes to favorable steric and electrostatic interactions in the D4 receptor’s hydrophobic pocket .
  • Substituent Orientation : Para-substitutions on the aryl ring enhance affinity, while ortho-electronegative groups (e.g., -CN) disrupt binding .

生物活性

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine D4 receptor antagonist. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C${15}$H${17}$ClN$_{4}$
  • Molecular Weight : Approximately 302.77 g/mol

The structure consists of a pyrazolo[1,5-a]pyridine core with a piperazine moiety substituted by a 4-chlorophenyl group, enhancing its pharmacological properties. The unique scaffold allows for diverse interactions with biological targets, particularly neurotransmitter receptors.

Dopamine D4 Receptor Antagonism

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine exhibits high affinity and selectivity for the human dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

  • Interaction Studies : Research indicates that this compound interacts specifically with dopamine D4 receptors without activating them, modulating dopaminergic signaling pathways crucial for managing dopamine dysregulation disorders .

Antitubercular Activity

In addition to its neuropharmacological effects, derivatives of pyrazolo[1,5-a]pyridine have shown promising antitubercular properties. In vitro studies indicate that compounds with similar scaffolds exhibit activity against Mycobacterium tuberculosis H37Rv .

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and their key features:

Compound NameStructureKey Features
3-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineStructureSimilar scaffold with methoxy substitution; potential for varied biological activity.
3-[4-(Phenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineStructureLacks chlorine; may exhibit different pharmacological profiles.
3-[4-(Fluorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineStructureFluorine substitution may enhance metabolic stability and receptor affinity.

Case Studies and Research Findings

Research has demonstrated the potential of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine in various therapeutic contexts:

  • Schizophrenia Treatment : A study highlighted its efficacy in modulating symptoms associated with schizophrenia through dopamine receptor antagonism .
  • ADHD Management : The compound's ability to selectively inhibit the D4 receptor suggests potential applications in treating ADHD .
  • Antitubercular Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant activity against Mycobacterium tuberculosis, indicating a dual therapeutic potential .

Q & A

Q. What are the common synthetic routes and key analytical techniques for confirming the structure of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine?

Methodological Answer: The synthesis typically involves coupling a pyrazolo[1,5-a]pyridine derivative with a 4-(4-chlorophenyl)piperazine moiety. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrazolo[1,5-a]pyridine intermediate with 4-(4-chlorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Characterization :
    • NMR : 1H^1H NMR identifies protons on the pyridine (δ 8.1–8.5 ppm), pyrazole (δ 6.5–7.2 ppm), and piperazine (δ 2.5–3.5 ppm) rings. 13C^{13}C NMR confirms aromatic carbons (δ 110–160 ppm) and aliphatic piperazine carbons (δ 40–60 ppm) .
    • IR spectroscopy : Peaks at 1551 cm1^{-1} (C=N stretch) and 1180 cm1^{-1} (C-N stretch) confirm the heterocyclic backbone .
    • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+).

Q. How can researchers ensure compound purity and characterize impurities during synthesis?

Methodological Answer:

  • Chromatographic methods : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. For example, a related impurity (e.g., 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl-triazolo[4,3-a]pyridinone) elutes at a retention time distinct from the target compound .
  • Regulatory standards : Follow pharmacopeial guidelines (e.g., ICH Q3A) for impurity profiling. Quantify impurities using calibration curves and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict regioselectivity of intermediates?

Methodological Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to narrow optimal conditions .
  • Regioselectivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites on intermediates. For instance, calculations on pyrazolo[1,5-a]pyridine derivatives predict higher reactivity at the C3 position, guiding substitution reactions .

Q. What strategies resolve contradictory biological activity data across in vitro models?

Methodological Answer:

  • Dose-response standardization : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) using a unified dosing protocol (e.g., 0.1–100 µM range).
  • Mechanistic studies : Perform competitive binding assays (e.g., SPR or ITC) to quantify receptor affinity. For example, pyrazolo[1,5-a]pyrimidines show anti-trypanosomal activity via KDR kinase inhibition (IC50_{50} = 0.8 µM) but may exhibit cytotoxicity in mammalian cells at higher concentrations .
  • Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., serum protein binding differences between assays) .

Q. How do structural modifications to the pyrazolo[1,5-a]pyridine core affect receptor binding, and how are these interactions validated?

Methodological Answer:

  • Substitution effects :
    • Electron-withdrawing groups (e.g., -Cl at C3) enhance binding to aromatic pockets in receptors (e.g., benzodiazepine receptors) .
    • Polar groups (e.g., -OH or -NH2_2) improve solubility but may reduce membrane permeability.
  • Validation methods :
    • X-ray crystallography : Resolve ligand-receptor co-crystals (e.g., PDB ID 4QPL) to visualize binding poses .
    • Molecular docking : Use AutoDock Vina to simulate binding energies (ΔG) and compare with experimental IC50_{50} values .

Q. What advanced analytical methods address spectral ambiguities in characterizing piperazine-containing heterocycles?

Methodological Answer:

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC to resolve overlapping piperazine signals (δ 2.5–3.5 ppm). For example, HMBC correlations confirm methylene bridges between pyridine and piperazine .
  • Dynamic NMR : Elevate temperature to coalesce split signals caused by restricted piperazine rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fauc 113
Reactant of Route 2
Reactant of Route 2
Fauc 113

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。